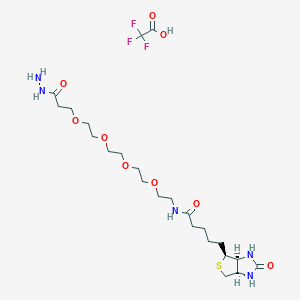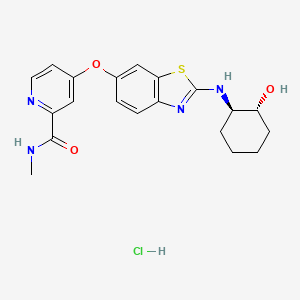
Biotin-PEG4-hydrazide (TFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-PEG4-hydrazide (TFA) is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is widely used in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules. This compound is characterized by its biotinylated structure, which allows it to be used in various biotin-streptavidin applications, including protein labeling and purification .
準備方法
Synthetic Routes and Reaction Conditions
Biotin-PEG4-hydrazide (TFA) is synthesized through a series of chemical reactions involving the conjugation of biotin with a PEG4 spacer and a hydrazide group. The hydrazide group reacts with aldehyde or ketone groups to form a stable hydrazone bond . The synthesis typically involves the following steps:
- Activation of biotin with a suitable activating agent.
- Conjugation of the activated biotin with PEG4.
- Introduction of the hydrazide group to the PEG4-biotin conjugate.
Industrial Production Methods
Industrial production of Biotin-PEG4-hydrazide (TFA) involves large-scale synthesis using automated reactors and purification systems. The process ensures high purity and consistency of the final product. The compound is typically stored at room temperature and is stable under these conditions .
化学反応の分析
Types of Reactions
Biotin-PEG4-hydrazide (TFA) undergoes several types of chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form hydrazones.
Reduction: Hydrazones can be reduced to stable secondary amine bonds using reducing agents like sodium cyanoborohydride.
Substitution: The hydrazide group reacts with aldehyde or ketone groups to form hydrazone bonds.
Common Reagents and Conditions
Oxidation: Sodium periodate is commonly used to oxidize glycoproteins to generate aldehyde groups.
Reduction: Sodium cyanoborohydride is used to reduce hydrazones to secondary amines.
Major Products Formed
The major products formed from these reactions include hydrazones and secondary amines, which are stable and can be used in various biotinylation applications .
科学的研究の応用
Biotin-PEG4-hydrazide (TFA) has a wide range of scientific research applications, including:
作用機序
Biotin-PEG4-hydrazide (TFA) exerts its effects through the formation of stable hydrazone bonds with aldehyde or ketone groups. The hydrazide group reacts spontaneously with these groups, forming a hydrazone bond that is stable and can be further reduced to a secondary amine bond . This mechanism allows for the biotinylation of glycoproteins and other molecules, facilitating their detection and purification .
類似化合物との比較
Biotin-PEG4-hydrazide (TFA) is unique due to its PEG4 spacer, which provides increased hydrophilicity and reduces steric hindrance in biotin-binding assays . Similar compounds include:
Hydrazide-Biotin: A simpler reagent with a shorter spacer arm.
Hydrazide-LC-Biotin: Contains a long-chain hydrocarbon spacer arm.
Hydrazide-PEG4-Desthiobiotin: A pegylated, carbonyl-reactive labeling reagent with a biotin-like group.
These compounds differ in their spacer arm length and solubility, allowing for specific applications based on the desired properties .
特性
分子式 |
C23H40F3N5O9S |
|---|---|
分子量 |
619.7 g/mol |
IUPAC名 |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H39N5O7S.C2HF3O2/c22-26-19(28)5-7-30-9-11-32-13-14-33-12-10-31-8-6-23-18(27)4-2-1-3-17-20-16(15-34-17)24-21(29)25-20;3-2(4,5)1(6)7/h16-17,20H,1-15,22H2,(H,23,27)(H,26,28)(H2,24,25,29);(H,6,7)/t16-,17-,20-;/m0./s1 |
InChIキー |
WNVSDNSIKBEFPO-KYCOEFPESA-N |
異性体SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2.C(=O)(C(F)(F)F)O |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate](/img/structure/B11929043.png)



![4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B11929067.png)
![4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid](/img/structure/B11929071.png)





![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11929099.png)

![4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B11929134.png)
